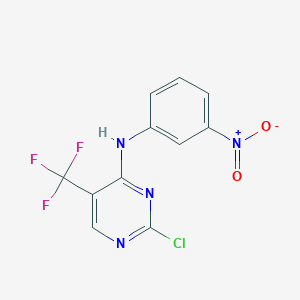
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a chloroacetyl group, a methoxy group, and a trimethylsilyl-ethoxy-methyl group attached to an indole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the indole derivative with trimethylsilyl chloride and ethylene glycol under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of amides, thioesters, and esters, respectively.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding oxidized or reduced products.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indole core may interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile include other indole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
2-(2-chloroacetyl)-1H-indole-5-carbonitrile: Lacks the methoxy and trimethylsilyl-ethoxy-methyl groups, leading to different reactivity and biological properties.
4-methoxy-1H-indole-5-carbonitrile: Lacks the chloroacetyl and trimethylsilyl-ethoxy-methyl groups, affecting its chemical behavior and applications.
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H23ClN2O3Si |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
2-(2-chloroacetyl)-4-methoxy-1-(2-trimethylsilylethoxymethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C18H23ClN2O3Si/c1-23-18-13(11-20)5-6-15-14(18)9-16(17(22)10-19)21(15)12-24-7-8-25(2,3)4/h5-6,9H,7-8,10,12H2,1-4H3 |
Clave InChI |
IIWKUTAPCVUMSR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1C=C(N2COCC[Si](C)(C)C)C(=O)CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


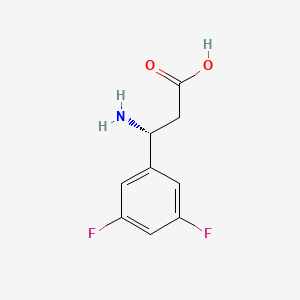
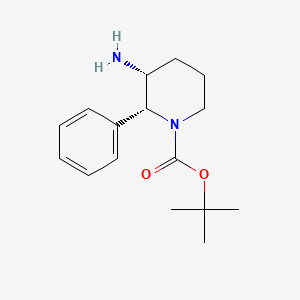
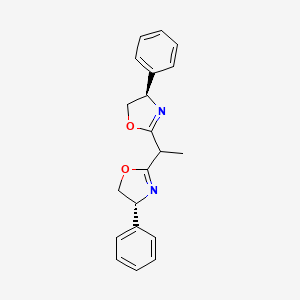
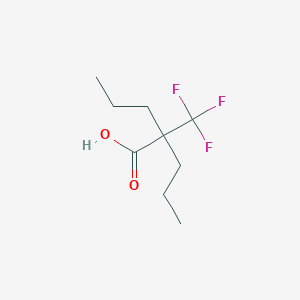
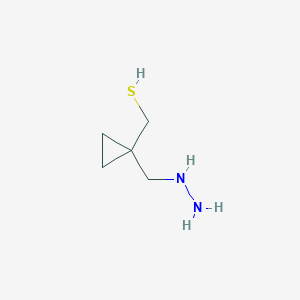
methanone](/img/structure/B15200630.png)
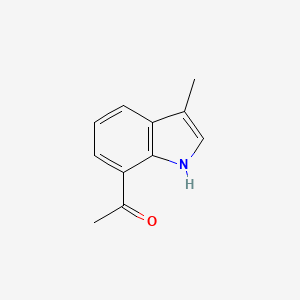
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)

![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
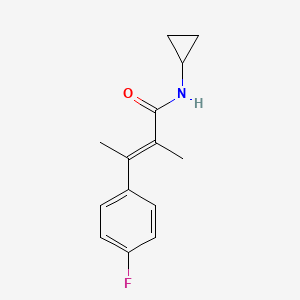
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
